molecular formula C11H18N2O2 B1480039 3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-3-oxopropanenitrile CAS No. 2098118-54-6

3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-3-oxopropanenitrile

Cat. No. B1480039
CAS RN: 2098118-54-6
M. Wt: 210.27 g/mol
InChI Key: HTSSXDQFWICGKB-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve various techniques and reagents, and often requires careful control of conditions such as temperature and pH .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used can include X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include looking at what products are formed, the conditions needed for the reaction, and the mechanism by which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure and the functional groups present .

Scientific Research Applications

Synthesis of Methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and Hygrine

A concise method for synthesizing methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, important intermediates for tropane alkaloids, has been developed. This method leverages the key intermediate N-methylpyrrolinium cation, demonstrating the compound's utility in efficient synthetic pathways (Ma et al., 2020).

Stereochemical Transformations

The stereospecific 1,3-dipolar cycloaddition of 3-ethoxy-4,4,4-trifluorobut-2-enenitrile to N-methyl(methaniminio)-N-methylide showcases the compound's involvement in producing ethoxy- and trifluoromethyl-substituted pyrrolidines, highlighting its contribution to exploring stereochemistry in organic synthesis (Volkonskii et al., 2018).

Oxidative Cyclizations

Research on manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles has provided valuable insights into synthesizing heterocyclic compounds. This research illustrates the compound's role in facilitating the formation of dihydrofuran carbonitriles containing heterocycles, thus contributing to the synthetic repertoire of heterocyclic chemistry (Yılmaz et al., 2005).

Heterocyclic Compounds Synthesis

The compound's utility in synthesizing heterocyclic compounds derived from it, as discussed in a review, underscores its importance as a precursor for various heterocyclic structures. This review encapsulates recent progress in the synthesis and application of the compound for generating diverse heterocyclic compounds, showcasing its versatility in organic synthesis (Fadda et al., 2014).

Mechanism of Action

The mechanism of action is particularly relevant for compounds used as drugs or pesticides. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard information typically includes data on toxicity, flammability, and environmental impact. This information is often summarized in a material safety data sheet (MSDS) .

properties

IUPAC Name

3-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-3-15-8-10-7-13(6-9(10)2)11(14)4-5-12/h9-10H,3-4,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSSXDQFWICGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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